molecular formula C10H9NO3S B1591104 Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 207552-73-6

Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B1591104
CAS No.: 207552-73-6
M. Wt: 223.25 g/mol
InChI Key: SQSKAZJKRBTRJX-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound exhibits a complex heterocyclic structure that combines the fundamental benzothiazole nucleus with specific functional group modifications. The compound possesses a molecular weight of 223.25 grams per mole and maintains the molecular formula C₁₀H₉NO₃S. The Chemical Abstracts Service has assigned this compound the systematic name "6-Benzothiazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester" with the registry number 207552-73-6.

The structural representation reveals a fused bicyclic system where the benzene ring is connected to a thiazole moiety, with the characteristic sulfur and nitrogen atoms positioned strategically within the heterocyclic framework. The ethyl ester group is specifically located at the 6-position of the benzothiazole core, while the 2-oxo-2,3-dihydro modification introduces a ketone functionality at the 2-position with accompanying saturation of the thiazole ring. This specific arrangement of functional groups contributes to the compound's unique chemical properties and reactivity patterns.

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Abstracts Service Number 207552-73-6
Molecular Formula C₁₀H₉NO₃S
Molecular Weight 223.25 g/mol
Molecular Descriptor Language Number MFCD20040453
Simplified Molecular Input Line Entry System CCOC(=O)C1=CC2=C(C=C1)NC(=O)S2
Topological Polar Surface Area 59.16 Ų
Logarithmic Partition Coefficient 1.7663

The compound's three-dimensional structure demonstrates specific spatial arrangements that influence its biological and chemical activities. Computational chemistry data indicates a topological polar surface area of 59.16 square angstroms, suggesting moderate polarity characteristics. The logarithmic partition coefficient value of 1.7663 indicates favorable lipophilicity properties, which may contribute to its potential biological membrane permeability.

Historical Development in Heterocyclic Chemistry

The development of benzothiazole derivatives, including this compound, represents a significant milestone in heterocyclic chemistry evolution. Benzothiazole compounds have emerged as naturally occurring heterocyclic nuclei with substantial biological importance. The historical progression of benzothiazole chemistry has demonstrated these compounds' capacity to exhibit diverse biological activities, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, antiviral, and antileishmanial properties.

The synthetic methodologies for producing benzothiazole derivatives have evolved considerably over the past decades. Research has established efficient synthetic routes for preparing hydroxyl-substituted 2-aminobenzo[d]thiazole derivatives, with particular emphasis on developing convenient methods for large-scale preparation. These advances have enabled the systematic exploration of structure-activity relationships within the benzothiazole family, leading to the identification of compounds with enhanced therapeutic potential.

Recent synthetic approaches have incorporated advanced protection and deprotection strategies, utilizing tert-butyldimethylsilyl protecting groups to achieve regioselective cyclization reactions. These methodological improvements have facilitated the preparation of complex benzothiazole derivatives, including this compound, with improved yields and purities suitable for detailed biological evaluation.

Table 2: Evolution of Benzothiazole Synthesis Methodologies

Period Key Development Significance
Early Research Basic benzothiazole formation Foundation for heterocyclic chemistry
Mid-Development Protection group strategies Enhanced regioselectivity
Recent Advances Large-scale synthetic routes Commercial viability
Current Focus Structure-activity optimization Therapeutic applications

Position within Benzo[d]thiazole Derivative Classifications

This compound occupies a distinctive position within the comprehensive classification system of benzothiazole derivatives. The compound belongs to the subclass of 2-oxo-dihydrobenzothiazoles, which are characterized by the presence of a ketone functionality at the 2-position accompanied by saturation of the thiazole ring. This structural modification distinguishes it from fully aromatic benzothiazole derivatives and imparts unique chemical and biological properties.

Within the broader context of medicinal chemistry applications, this compound represents a significant member of the benzothiazole-based therapeutic agents. Research has demonstrated that benzothiazole derivatives containing dimethylpyrazole modifications exhibit notable anticonvulsant activities. While this compound does not contain pyrazole substituents, its structural similarity to other bioactive benzothiazoles suggests potential therapeutic applications.

The compound's classification as an ethyl ester derivative positions it within a subset of benzothiazole carboxylates that have shown promise in pharmaceutical development. Related compounds in this category include ethyl 2-phenylbenzo[d]thiazole-6-carboxylate and various substituted derivatives. The presence of the ester functionality provides opportunities for further chemical modifications through hydrolysis, transesterification, or amidation reactions, enabling the synthesis of diverse analogs for structure-activity relationship studies.

Table 3: Classification of Related Benzothiazole Carboxylate Derivatives

Compound Type Structural Features Molecular Weight Reference
This compound 2-oxo dihydro, ethyl ester 223.25 g/mol
Ethyl 2-phenylbenzo[d]thiazole-6-carboxylate 2-phenyl substituted 283.35 g/mol
Ethyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate Benzamido substituted 351.4 g/mol

The therapeutic potential of benzothiazole derivatives has been extensively documented, with numerous compounds demonstrating significant biological activities. Research has shown that benzothiazole-hydrazone analogs exhibit excellent inhibitory activity against hydrogen potassium adenosine triphosphatase and anti-inflammatory effects. These findings highlight the broader therapeutic significance of the benzothiazole scaffold and support continued research into derivatives such as this compound.

The compound's position within contemporary medicinal chemistry research is further emphasized by its potential applications in drug discovery and development. Recent advances in medicinal chemistry have highlighted benzothiazole-based compounds as valuable therapeutic agents with diverse biological activities, including analgesic, anti-inflammatory, anti-human immunodeficiency virus, antioxidant, anticonvulsant, antitubercular, and antidiabetic properties. This broad spectrum of activities underscores the importance of continued research into benzothiazole derivatives and their potential clinical applications.

Properties

IUPAC Name

ethyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-9(12)6-3-4-7-8(5-6)15-10(13)11-7/h3-5H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSKAZJKRBTRJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=O)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572646
Record name Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207552-73-6
Record name Ethyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves:

This general approach is consistent with the synthesis of related methyl esters like mthis compound, where cyclization of 2-aminothiophenol with α-haloketones is a key step, followed by esterification to install the carboxylate group.

Specific Preparation Routes and Reaction Conditions

Cyclization Using 2-Aminothiophenol and α-Haloketones

  • Starting materials: 2-aminothiophenol and an α-haloketone derivative.
  • Reaction: The nucleophilic amino and thiol groups of 2-aminothiophenol react with the electrophilic α-haloketone to form the benzothiazole ring via intramolecular cyclization.
  • Conditions: Acidic or basic media, often in ethanol or other organic solvents, with controlled temperature (room temperature to reflux).
  • Ester introduction: The ester group at position 6 can be introduced by using an α-haloketone bearing an ester substituent or by subsequent esterification of the carboxylic acid intermediate.

This method is widely used for related benzo[d]thiazole derivatives and can be adapted for the ethyl ester by selecting appropriate precursors.

Multi-step Synthesis via Reaction of 2-Bromocyclohexane-1,3-dione with Thiourea

A recent study demonstrated an alternative synthetic route relevant to dihydrobenzo[d]thiazole derivatives, involving:

  • Step 1: Reaction of 2-bromocyclohexane-1,3-dione with thiourea in absolute ethanol under reflux conditions to yield 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one.
  • Step 2: Reaction of this intermediate with ethyl 2-cyanoacetate in dimethylformamide (DMF) under reflux to form a tetrahydro-benzo[d]thiazol-2-yl acetamido derivative.
  • Step 3: Cyclization in sodium ethoxide (NaOEt) solution in a boiling water bath to yield a benzo[d]thiazole derivative.
  • Step 4: Further reactions with ethyl 2-acetoacetate or diazonium salts to yield various heterocyclic derivatives.

Although this route was primarily used to synthesize fused heterocyclic derivatives, the initial steps are applicable for preparing ethyl esters of benzo[d]thiazole-2-ones, including this compound.

Optimization of Reaction Parameters

  • Temperature: Reflux conditions in ethanol or DMF are commonly employed to facilitate cyclization and subsequent reactions.
  • Solvent: Ethanol is preferred for initial cyclization; DMF is used for reactions involving cyanoacetate esters.
  • Catalysts and bases: Sodium ethoxide (NaOEt) is effective for cyclization steps; sodium acetate (NaOAc) is used in diazonium coupling reactions.
  • Time: Reaction times vary from several hours to 48 hours depending on the step and reagents.
  • pH control: Adjusting pH during workup (e.g., to 8–9) improves precipitation and purity of the product.

Such optimization is crucial for reproducibility and yield enhancement, as demonstrated in related benzothiazole syntheses.

Analytical Characterization for Confirmation

These techniques are integral to verifying the structure and purity of this compound during and after synthesis.

Summary Table of Preparation Methods

Step Reaction Description Reagents & Conditions Notes
1 Cyclization of 2-aminothiophenol with α-haloketone Acidic/basic media, ethanol, reflux Forms benzo[d]thiazole core
2 Esterification or use of ester-substituted haloketone Esterification reagents or ester-containing precursors Introduces ethyl carboxylate group
3 Reaction of 2-bromocyclohexane-1,3-dione with thiourea Absolute ethanol, reflux Yields dihydrobenzo[d]thiazol-7(4H)-one intermediate
4 Reaction with ethyl 2-cyanoacetate DMF, reflux Forms acetamido derivative
5 Cyclization in NaOEt solution Boiling water bath Produces benzo[d]thiazole derivatives
6 Optional diazonium coupling and further heterocyclization NaOAc, 0-5 °C Yields substituted heterocycles

Research Findings and Considerations

  • The choice of starting materials and reaction conditions strongly influences yield and product purity.
  • Multi-step syntheses allow structural diversification, which is valuable for medicinal chemistry applications.
  • Solvent-free microwave-assisted synthesis is emerging as a greener alternative for thiazole derivatives, offering shorter reaction times and higher selectivity, though specific application to this compound requires further study.
  • The biological activity of synthesized benzo[d]thiazole derivatives, including anti-proliferative effects, underscores the importance of efficient preparation methods to facilitate drug discovery research.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Position 2 Substitution Position 3 Substitution Ester Group Key Properties/Notes
This compound C₁₀H₉NO₃S 223.246 Oxo (O) H Ethyl Moderate lipophilicity (XLogP3: 1.5); used in synthetic intermediates
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate C₁₁H₁₂N₂O₂S 236.29 Imino (NH) Methyl Ethyl Increased basicity due to NH group; potential for hydrogen bonding
Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide C₁₃H₁₅BrN₂O₂S 343.24 Imino (NH) Allyl Ethyl Bromide salt enhances solubility; higher molecular weight due to Br
Ethyl 2-amino-1,3-benzothiazole-6-carboxylate C₁₀H₁₀N₂O₂S 222.27 Amino (NH₂) H Ethyl Strong hydrogen-bonding capacity; potential fluorophore properties
Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate C₁₈H₂₀N₂O₅S₂ 408.49 Imino (NH) Ethyl Methyl Tosylate salt improves crystallinity; methyl ester reduces steric bulk

Biological Activity

Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the thiazole family and exhibits potential in various fields, including medicinal chemistry and industrial applications. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

This compound features a benzothiazole ring fused with an ester functional group. The synthesis typically involves the reaction of o-aminothiophenol with ethyl oxalyl chloride under basic conditions, often utilizing triethylamine as a base in dichloromethane solvent at room temperature.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may contribute to its antimicrobial and anticancer properties .
  • Quorum Sensing Interference : Similar thiazole derivatives have demonstrated the ability to disrupt bacterial communication, potentially reducing pathogenicity through inhibition of quorum sensing.
  • Antioxidant Activity : The compound may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies indicate that thiazole derivatives can exhibit significant antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

Research has highlighted the anticancer properties of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases. Its interaction with specific molecular targets involved in inflammation could lead to the development of novel anti-inflammatory drugs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Study : A study assessed the efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating a significant reduction in bacterial growth at certain concentrations .
  • Anticancer Activity : In vitro tests on human cancer cell lines revealed that compounds similar to this compound exhibited IC50 values indicating effective inhibition of cell proliferation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the thiazole ring can enhance biological activity, providing insights for future drug design.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Mthis compoundHighModerateLow
Butyl 3-oxo-2,3-dihydrobenzo[d][1,2]thiazole-2-carboxylateLowHighHigh

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclization and esterification steps. For example, analogous benzo[d]thiazole derivatives are synthesized by reacting carboxylic acid precursors with alcohols (e.g., ethanol) in the presence of acid catalysts. Optimization strategies include:

  • Using DMF as a solvent with K₂CO₃ to facilitate nucleophilic substitution reactions (e.g., alkylation of hydroxy groups) .
  • Temperature control (e.g., 60–90°C) to balance reaction rate and side-product formation .
  • Purification via flash column chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester functionality (e.g., methyl/ethyl group signals at δ 3.8–4.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Software like SHELXL refines crystal structures, validating bond lengths and angles .

Advanced Research Questions

Q. How does the introduction of substituents on the benzo[d]thiazole core influence biological activity in structure-activity relationship (SAR) studies?

Substituents modulate electronic and steric properties, affecting target binding:

  • Electron-withdrawing groups (e.g., chloro, fluoro) enhance interactions with hydrophobic enzyme pockets, as seen in anticancer analogs .
  • Allyl or imino groups improve hydrogen bonding with biological targets, increasing antimicrobial potency .
  • Comparative studies using analogs (e.g., oxazole vs. thiazole rings) reveal that thiazole derivatives exhibit superior pharmacokinetic profiles due to enhanced metabolic stability .

Q. What are the primary challenges in achieving high aqueous solubility for derivatives, and what strategies address these issues?

Challenges include the compound’s hydrophobic aromatic core. Strategies involve:

  • Salt formation : Hydrobromide salts improve solubility, as demonstrated in methyl benzo[d]thiazole derivatives .
  • PEGylation : Introducing polyethylene glycol (PEG) chains or polar functional groups (e.g., hydroxyl, amino) .
  • Co-solvent systems : Using DMSO-water mixtures for in vitro assays .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., DNA gyrase), guided by hydrogen-bonding patterns and π-π stacking .
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

Q. In crystallographic studies, what software tools and validation metrics ensure accurate structural determination?

  • SHELX suite : SHELXL refines structures using least-squares minimization, with validation via R-factors (e.g., R₁ < 0.05) and electron density maps .
  • Mercury CSD : Visualizes intermolecular interactions (e.g., hydrogen bonds, π-stacking) critical for stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.